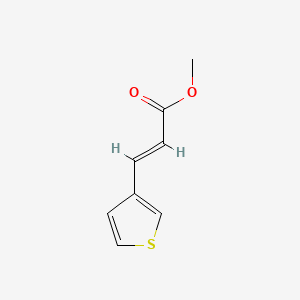
3-Thiophen-3-yl-acrylic acid methyl ester
Descripción general
Descripción
3-Thiophen-3-yl-acrylic acid methyl ester is a synthetic intermediate . It has a molecular formula of C8H8O2S and a molecular weight of 168.21 .
Synthesis Analysis
The synthesis of 3-Thiophen-3-yl-acrylic acid methyl ester involves refluxing 3TA in dry methanol with a drop of concentrated sulfuric acid for 24 hours . The monomer is then purified by evaporating the methanol and extracting it with diethyl ether .Molecular Structure Analysis
Quantum chemical calculations on small idealized systems of poly (3-thiophen-3-yl-acrylic acid methyl ester) have been performed to propose a model for this polymer . The model is defined by both the head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups .Physical And Chemical Properties Analysis
3-Thiophen-3-yl-acrylic acid methyl ester is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide . Its molecular formula is C8H8O2S and it has a molecular weight of 168.21 .Aplicaciones Científicas De Investigación
Electronic and Structural Properties
- Polythiophene Derivative Properties : 3-Thiophen-3-yl-acrylic acid methyl ester is used in polythiophene derivatives, exhibiting solubility in polar solvents. Quantum chemical calculations suggest a model based on head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups. This model aligns well with experimental UV–visible experiments, indicating its relevance in understanding the electronic properties of polymers (Bertran et al., 2007).
Chemical Synthesis and Functionalization
- Electrophilic Reactions with Thiophene Moieties : In electrophilic reactions, compounds like methyl 3-(thien-2-yl)acrylate demonstrate regioselectivity at the thienyl rings. This characteristic is vital for creating complex molecules with specific functional groups, beneficial in various chemical syntheses (Yang et al., 2000).
Solar Cell Applications
- Organic Sensitizers in Solar Cells : As an organic sensitizer, 3-Thiophen-3-yl-acrylic acid methyl ester plays a crucial role in solar cell applications. Its integration into organic sensitizers shows high incident photon to current conversion efficiency, underlining its potential in renewable energy technologies(Kim et al., 2006).
Photoconductivity and Electrochromic Properties
- Photoconducting Nonlinear Optical Polymers : This compound contributes to the synthesis of photoconducting nonlinear optical side-chain polymers. These polymers show significant photoconductivity and nonlinear optical properties, making them suitable for advanced photonic applications (Kim et al., 1999).
- Electrochromic Properties in Polymers : In the realm of electrochromic materials, 3-Thiophen-3-yl-acrylic acid methyl ester helps create polymers with aesthetically appealing color changes and good switching times. These properties are critical for applications in smart windows and displays (Sacan et al., 2006).
Propiedades
IUPAC Name |
methyl (E)-3-thiophen-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKIESAKFXOHF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophen-3-yl-acrylic acid methyl ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386711.png)
![(NE)-N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3386717.png)
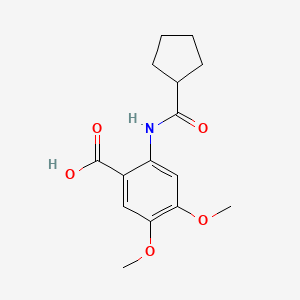
![2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3386732.png)

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide](/img/structure/B3386740.png)
![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)

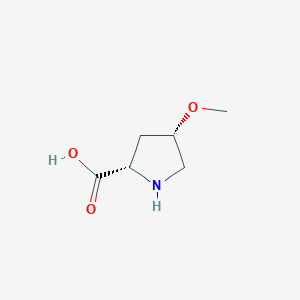
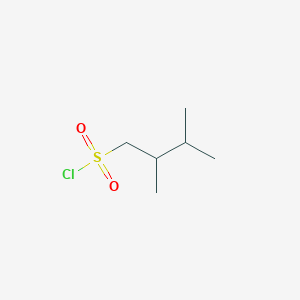

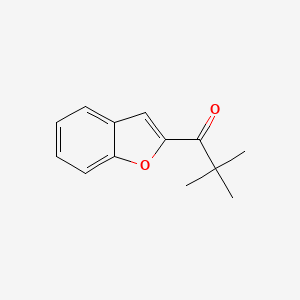
![Benzo[d]isothiazol-5-ol](/img/structure/B3386769.png)